Icmt-IN-38

Beschreibung

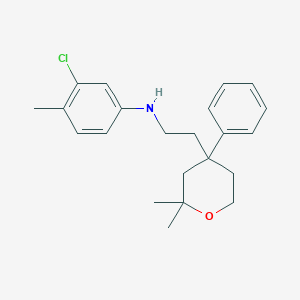

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H28ClNO |

|---|---|

Molekulargewicht |

357.9 g/mol |

IUPAC-Name |

3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylaniline |

InChI |

InChI=1S/C22H28ClNO/c1-17-9-10-19(15-20(17)23)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |

InChI-Schlüssel |

DGPAUDJRYGLISJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Disclaimer: No specific public data was found for a compound named "Icmt-IN-38." This name strongly suggests a research compound, likely an in hibitor of I soprenylc ysteine M ethylt ransferase, with "38" as a potential internal identifier. This guide, therefore, focuses on the well-documented mechanism of action of ICMT inhibitors as a class, drawing upon published data for representative molecules like cysmethynil and its analogs.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the final step of the protein prenylation pathway, a post-translational modification essential for the function of numerous cellular proteins, including the Ras superfamily of small GTPases. These proteins are pivotal in signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of ICMT presents a compelling therapeutic strategy, particularly in oncology, by disrupting the function of key oncogenic drivers. This document provides a comprehensive overview of the mechanism of action of ICMT inhibitors, detailing their effects on cellular signaling pathways, summarizing key preclinical data, and outlining common experimental protocols for their evaluation.

The Role of ICMT in Protein Prenylation

Protein prenylation is a multi-step process that attaches isoprenoid lipids (farnesyl or geranylgeranyl groups) to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process increases the protein's hydrophobicity, facilitating its association with cellular membranes, which is crucial for its biological activity.

The pathway proceeds as follows:

-

Isoprenylation: A farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase) attaches an isoprenoid group to the cysteine.

-

Proteolysis: The "aaX" tripeptide is cleaved by the Ras-converting enzyme 1 (Rce1).

-

Carboxylmethylation: ICMT, an endoplasmic reticulum-resident enzyme, catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the newly exposed C-terminal prenylated cysteine.[1][2] This final step neutralizes the negative charge of the carboxyl group, further increasing the protein's hydrophobicity and its affinity for the plasma membrane.[1]

Below is a diagram illustrating the protein prenylation pathway and the point of intervention for ICMT inhibitors.

Core Mechanism of Action of ICMT Inhibitors

ICMT inhibitors are competitive with the isoprenylated cysteine substrate and non-competitive with the methyl donor, AdoMet.[3] By blocking the final methylation step, these inhibitors induce a cascade of downstream effects:

-

Mislocalization of Substrate Proteins: The primary consequence of ICMT inhibition is the failure to neutralize the negative charge on the C-terminal prenylcysteine. This leads to the mislocalization of key signaling proteins, most notably Ras, from the plasma membrane to endomembranes like the endoplasmic reticulum and Golgi apparatus.[1][2]

-

Inhibition of Downstream Signaling: Since membrane association is a prerequisite for Ras activation and signaling, its mislocalization leads to the attenuation of downstream effector pathways. This includes the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK) and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, both of which are critical for cell growth and survival.[3][4]

-

Cellular Consequences: The disruption of these fundamental signaling pathways results in potent anti-cancer effects, including:

-

Cell Cycle Arrest: ICMT inhibition has been shown to induce G1 and G2/M phase cell cycle arrest, associated with decreased levels of cyclin D1 and increased levels of the cyclin-dependent kinase inhibitor p21/Cip1.[1][5]

-

Induction of Autophagy and Apoptosis: In many cancer cell lines, blocking ICMT activity leads to autophagy-mediated cell death.[1][3]

-

Inhibition of Anchorage-Independent Growth: A hallmark of transformation, anchorage-independent growth, is significantly impaired by ICMT inhibitors, demonstrating their potential to revert cancerous phenotypes.[2][3]

-

Compromised DNA Damage Repair: Recent studies have revealed that ICMT suppression can compromise DNA damage repair mechanisms, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents like PARP inhibitors.[5]

-

The signaling consequences of ICMT inhibition are depicted in the following diagram.

Quantitative Data Summary

The following tables summarize key quantitative data for representative ICMT inhibitors from published literature.

Table 1: In Vitro Inhibitory Activity

| Compound | Assay Target | IC50 / Ki | Source |

|---|---|---|---|

| Cysmethynil | Human ICMT | Ki = 0.02 µM | [3] |

| Cysmethynil | Human ICMT | IC50 = 0.29 µM | [3] |

| C75 | Human ICMT | IC50 = 0.5 µM | [6] |

| UCM-1336 (Compound 3) | Human ICMT | IC50 = 2 µM |[7] |

Table 2: Cellular Activity of ICMT Inhibitors

| Compound | Cell Line | Effect | Concentration | Source |

|---|---|---|---|---|

| Cysmethynil | Non-cancer MEFs | 100% proliferation inhibition | 30 µM | [3] |

| Cysmethynil | Colon cancer DKOB8 | >90% inhibition of anchorage-independent growth | 20 µM | [3] |

| Cysmethynil | Prostate cancer PC3 | G1 cell cycle arrest, autophagy | 25 µM | [3] |

| Compound 8.12 | Prostate cancer PC3 | G1 cell cycle arrest | Not specified | [1] |

| Compound 8.12 | Liver cancer HepG2 | G1 cell cycle arrest | Not specified |[1] |

Experimental Protocols

The evaluation of ICMT inhibitors involves a range of biochemical and cell-based assays.

5.1 In Vitro ICMT Activity Assay

-

Principle: Measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to a prenylated substrate (e.g., S-farnesyl-L-cysteine).

-

Methodology:

-

Recombinant human ICMT enzyme is incubated with the test inhibitor at various concentrations.

-

The reaction is initiated by adding the prenylated substrate and radiolabeled AdoMet.

-

After incubation, the reaction is quenched, and the methylated product is separated from the unreacted AdoMet (e.g., by scintillation proximity assay or filtration).

-

Radioactivity of the product is measured, and IC50 values are calculated.

-

5.2 Ras Localization Assay

-

Principle: Visualizes the subcellular localization of Ras to assess the on-target effect of the inhibitor in cells.

-

Methodology:

-

Cells (e.g., NIH 3T3 fibroblasts) are transfected with a plasmid encoding a fluorescently-tagged Ras protein (e.g., GFP-K-Ras).

-

Transfected cells are treated with the ICMT inhibitor or vehicle control for a specified time.

-

Cells are fixed, and the localization of the fluorescent Ras protein is observed using confocal microscopy.

-

Inhibition is confirmed by a shift in fluorescence from the plasma membrane to intracellular compartments.[2]

-

5.3 Western Blot Analysis for Downstream Signaling

-

Principle: Measures changes in the phosphorylation status of key signaling proteins downstream of Ras.

-

Methodology:

-

Cancer cells are serum-starved and then stimulated with a growth factor (e.g., EGF) in the presence or absence of the ICMT inhibitor.[2]

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated and total forms of proteins like ERK, Akt, and their substrates.

-

Antibody binding is detected using chemiluminescence, and band intensities are quantified to determine the extent of signaling inhibition.

-

5.4 Anchorage-Independent Growth Assay

-

Principle: Assesses the ability of an inhibitor to block a key characteristic of cancer cells: the ability to grow without attachment to a solid surface.

-

Methodology:

-

A base layer of soft agar in culture medium is allowed to solidify in a culture plate.

-

Cancer cells are suspended in an upper layer of soft agar containing the ICMT inhibitor or vehicle.

-

The plates are incubated for several weeks to allow for colony formation.

-

Colonies are stained (e.g., with crystal violet) and counted to determine the effect of the inhibitor on tumorigenic potential.[1]

-

Below is a workflow diagram for the preclinical evaluation of a novel ICMT inhibitor.

Conclusion

Inhibitors of ICMT represent a promising class of anti-cancer agents that act by disrupting the final, critical step in the post-translational modification of numerous oncogenic proteins, most notably Ras. By preventing carboxylmethylation, these compounds induce protein mislocalization and inhibit key pro-survival signaling pathways, leading to cell cycle arrest, autophagy, and apoptosis in cancer cells. The data summarized in this guide highlight the well-defined mechanism and potent preclinical activity of this therapeutic class, providing a strong rationale for the continued development of novel ICMT inhibitors for clinical applications.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 7. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function and Therapeutic Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a significant number of proteins, many of which are implicated in oncogenesis. This technical guide provides an in-depth overview of the function of Icmt, its role in cellular signaling, and the mechanism of action of its inhibitors as potential anti-cancer agents. While the specific compound "Icmt-IN-38" did not yield direct results in a comprehensive literature search, this guide will focus on the well-characterized Icmt inhibitor, compound 8.12, an amino-derivative of cysmethynil, as a representative example of a potent and promising therapeutic candidate targeting this enzyme.

The Role of Icmt in Protein Prenylation

Icmt catalyzes the final step in the protein prenylation pathway, a three-step process essential for the proper localization and function of many signaling proteins.[1][2] This pathway is crucial for the maturation of proteins containing a C-terminal "CaaX box" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid.[1]

The process involves:

-

Isoprenylation: The addition of a farnesyl or geranylgeranyl lipid anchor to the cysteine residue.[1]

-

Endoproteolysis: The cleavage of the terminal three amino acids (-aaX) by the RCE1 endopeptidase.[1]

-

Carboxylmethylation: The methylation of the newly exposed isoprenylcysteine by Icmt.[1][2]

This series of modifications increases the hydrophobicity of the protein's C-terminus, facilitating its anchoring to cellular membranes, which is critical for its biological activity.[3][4]

Key Substrates and Downstream Pathways

A primary and well-studied family of Icmt substrates is the Ras superfamily of small GTPases.[2][5][6] These proteins are pivotal regulators of cellular proliferation, differentiation, and survival.[2] By enabling the membrane association of Ras, Icmt is essential for the activation of downstream oncogenic signaling cascades, including the Raf/Mek/Erk pathway.[6] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby attenuating its signaling output.[5]

Beyond Ras, Icmt modifies a host of other proteins involved in tumorigenesis, including members of the Rho family of GTPases, which are key regulators of the actin cytoskeleton, cell migration, and invasion.[5][7][8]

Mechanism of Action of Icmt Inhibitors

Icmt has emerged as a compelling target for anti-cancer drug development due to its critical role in processing multiple oncogenic proteins.[5] The primary mechanism of action of Icmt inhibitors is to block the final methylation step of the prenylation pathway. This disruption leads to the accumulation of unmethylated, mislocalized, and often dysfunctional substrate proteins.

Compound 8.12 , a potent amino-derivative of the prototypical Icmt inhibitor cysmethynil, serves as an excellent case study.[5] Its mechanism of action involves:

-

Inhibition of Cell Proliferation: By preventing the proper function of key proteins like Ras, Icmt inhibitors halt uncontrolled cell growth.[5]

-

Induction of Autophagy and Cell Death: Treatment with Icmt inhibitors has been shown to trigger autophagy and subsequent cell death in cancer cells in an Icmt-dependent manner.[5]

-

Disruption of Oncogenic Signaling: Inhibition of Icmt leads to reduced phosphorylation of downstream effectors in the Ras signaling pathway, such as Erk.[1]

-

Sensitization to Other Therapies: Suppression of Icmt can create a "BRCA-like" state in breast cancer cells, sensitizing them to PARP1 inhibitors.[1]

Quantitative Data on Icmt Inhibitor Efficacy

The following table summarizes the reported in vitro and in vivo efficacy of Icmt inhibitors.

| Compound | Assay Type | Cell Line(s) | Endpoint | Result | Reference |

| Compound 8.12 | Cell Proliferation | Cancer Cells | Inhibition of cell proliferation | Potent inhibition | [5] |

| Compound 8.12 | Autophagy Induction | Cancer Cells | Induction of autophagy | Observed | [5] |

| Compound 8.12 | Tumor Growth | In vivo tumor models | Attenuation of tumor growth | Significant attenuation | [5] |

| Cysmethynil | Cell Growth | Colon, liver, and prostate cancer cells | Growth inhibition and cell cycle arrest | Effective | [5] |

| Cysmethynil | Apoptosis | Breast cancer cells (in combination with Niraparib) | Induction of apoptosis | Significantly higher apoptosis | [1] |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Objective: To determine the effect of Icmt inhibitors on the growth of cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the Icmt inhibitor (e.g., compound 8.12) or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of Icmt inhibitors in a living organism.

-

Methodology:

-

Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the Icmt inhibitor (e.g., compound 8.12) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis, such as immunoblotting for biomarkers of drug activity (e.g., p-ERK).[1]

-

Immunoblot Analysis

-

Objective: To assess the effect of Icmt inhibition on specific signaling pathways.

-

Methodology:

-

Cells or tumor tissues are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspase 7).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Visualizations

Protein Prenylation and Icmt Signaling Pathway

Caption: The CaaX protein post-translational modification pathway and its inhibition.

Experimental Workflow for Evaluating Icmt Inhibitors

References

- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. genecards.org [genecards.org]

- 4. ICMT - Wikipedia [en.wikipedia.org]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Icmt isoprenylcysteine carboxyl methyltransferase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide on Icmt-IN-38 and its Impact on RAS Protein Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. The post-translational modification of RAS proteins is essential for their proper localization and function. Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final step in this modification process, making it a compelling target for anti-cancer drug development. This whitepaper provides a detailed examination of Icmt-IN-38, an indole-based inhibitor of Icmt, and its effects on RAS protein signaling. While specific data for Icmt-IN-38 is limited, this document leverages extensive research on the closely related and well-characterized Icmt inhibitor, cysmethynil, to provide a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this class of compounds.

Introduction: The Role of Icmt in RAS Protein Function

RAS proteins undergo a series of post-translational modifications at their C-terminal CaaX box, which are crucial for their membrane association and subsequent signaling activity. This process involves three key enzymatic steps:

-

Prenylation: The addition of a farnesyl or geranylgeranyl isoprenoid lipid to the cysteine residue of the CaaX motif.

-

Proteolysis: The endoproteolytic cleavage of the last three amino acids (-aaX) by Ras-converting enzyme 1 (Rce1).

-

Carboxyl Methylation: The methylation of the newly exposed C-terminal prenylcysteine by Isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2]

This final methylation step, catalyzed by Icmt, neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the stable association of RAS with the plasma membrane.[3] Proper membrane localization is a prerequisite for RAS to engage with its downstream effectors and initiate signaling cascades that regulate cell proliferation, survival, and differentiation.

Mechanism of Action of Icmt-IN-38 and Related Indole-Based Inhibitors

Icmt-IN-38 belongs to a class of indole-based small molecule inhibitors that target the enzymatic activity of Icmt. While detailed biochemical data for Icmt-IN-38 is not extensively published, the mechanism of the prototypical compound of this class, cysmethynil, has been well-characterized.

Cysmethynil acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet).[4] Inhibition of Icmt by these compounds prevents the carboxyl methylation of RAS proteins. This lack of methylation leads to a significant consequence: the mislocalization of RAS from the plasma membrane to endomembrane compartments, such as the endoplasmic reticulum and Golgi apparatus.[3][5] This sequestration of RAS away from its downstream effectors at the plasma membrane effectively attenuates RAS-driven signaling pathways.

Signaling Pathway: RAS Post-Translational Modification and the Impact of Icmt Inhibition

Caption: RAS processing and the inhibitory effect of Icmt-IN-38.

Effects on RAS Downstream Signaling Pathways

By preventing the proper localization and function of RAS, Icmt inhibitors like Icmt-IN-38 have profound effects on major downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. These pathways are frequently hyperactivated in cancer and are critical for tumor cell proliferation and survival.

Inhibition of Icmt has been shown to lead to a reduction in the levels of activated, GTP-bound RAS, and consequently, decreased phosphorylation of downstream effectors such as Raf, MEK, ERK, and Akt.[6][7] This disruption of oncogenic signaling contributes to the anti-tumor effects observed with Icmt inhibition.

Signaling Pathway: Downstream Effects of Icmt Inhibition on RAS Signaling

Caption: Icmt inhibition blocks RAS downstream signaling pathways.

Quantitative Data on the Effects of Icmt Inhibitors

The following tables summarize key quantitative data for the Icmt inhibitor cysmethynil and its more potent analog, compound 8.12. This data is presented as a proxy for the expected activity of Icmt-IN-38.

Table 1: In Vitro Efficacy of Icmt Inhibitors

| Compound | Assay | Cell Line(s) | IC50 / Effect | Reference |

| Cysmethynil | Icmt Inhibition (in vitro) | - | 2.4 µM | [8] |

| Cysmethynil | Icmt Inhibition (time-dependent) | - | <200 nM | [4] |

| Cysmethynil | Cell Viability | PC3 (Prostate) | Dose-dependent reduction | [8] |

| Cysmethynil | Cell Viability | HepG2 (Liver) | Dose-dependent reduction | [1] |

| Compound 8.12 | Cell Viability | Icmt+/+ MEFs | Significantly more sensitive than Icmt-/- MEFs | [3] |

| Compound 8.12 | Cell Viability | PC3, HepG2 | Dose-dependent reduction | [3] |

Table 2: In Vivo Efficacy of Icmt Inhibitors

| Compound | Model | Dosage | Effect | Reference |

| Cysmethynil | PC3 Xenograft | 100-200 mg/kg (i.p.) | Significant tumor growth inhibition | [8] |

| Cysmethynil | HepG2 Xenograft | - | Marked inhibition of tumor growth | [1] |

| Compound 8.12 | Xenograft Model | - | Greater potency in inhibiting tumor growth than cysmethynil | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Icmt inhibitors on RAS signaling.

Western Blotting for RAS Pathway Proteins

Objective: To determine the phosphorylation status and total protein levels of key components of the RAS/MAPK and PI3K/AKT pathways following treatment with an Icmt inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., T98G glioblastoma cells) and allow them to adhere overnight. Treat cells with the desired concentrations of Icmt-IN-38 or vehicle control (DMSO) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Ras-GTP) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized but are often in the range of 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow: Western Blotting

Caption: Workflow for Western Blotting analysis of RAS signaling.

Cell Viability Assay (MTS Assay)

Objective: To quantify the effect of Icmt-IN-38 on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC3 or HepG2) in a 96-well plate at a density of approximately 2,500 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Icmt-IN-38 or vehicle control (DMSO) in fresh culture medium.

-

Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Confocal Microscopy for RAS Localization

Objective: To visualize the subcellular localization of RAS proteins in response to Icmt inhibitor treatment.

Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., MDCK or PC3) on glass-bottom dishes. If not using a stable cell line, transiently transfect the cells with a plasmid encoding a fluorescently tagged RAS protein (e.g., GFP-K-Ras).

-

Compound Treatment: Treat the cells with Icmt-IN-38 or vehicle control for the desired duration (e.g., 72 hours).

-

Cell Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If staining for internal structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining (Optional): Stain with any additional cellular markers (e.g., a plasma membrane dye or a Golgi marker) according to the manufacturer's protocols.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the fluorescent proteins and dyes.

-

Image Analysis: Analyze the images to assess the colocalization of RAS with different cellular compartments.

Conclusion and Future Directions

The inhibition of Icmt presents a promising therapeutic strategy for cancers driven by aberrant RAS signaling. Icmt-IN-38 and related indole-based inhibitors effectively disrupt the final step of RAS post-translational modification, leading to the mislocalization of RAS and the attenuation of downstream oncogenic signaling pathways. This mechanism of action translates to anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and demonstrates anti-tumor efficacy in preclinical models.

Future research should focus on obtaining specific pharmacokinetic and pharmacodynamic data for Icmt-IN-38 to advance its preclinical development. Furthermore, exploring combination therapies, for instance with inhibitors of other components of the RAS signaling pathway or with standard chemotherapeutic agents, could reveal synergistic effects and provide more durable therapeutic responses in patients with RAS-driven cancers. The continued investigation of Icmt inhibitors holds significant promise for the development of novel and effective cancer therapies.

References

- 1. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells. [scholars.duke.edu]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Licoricidin combats gastric cancer by targeting the ICMT/Ras pathway in vitro and in vivo [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

isoprenylcysteine carboxyl methyltransferase inhibitors explained

An In-depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in the post-translational modification of a specific group of proteins known as CaaX proteins[1][2]. These proteins, which include the infamous Ras family of small GTPases, are central to cellular signaling pathways that regulate growth, proliferation, and survival[2][3]. The modification process, termed prenylation, is essential for the proper subcellular localization and function of these proteins[2][4].

ICMT catalyzes the final step in this three-step process: the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the C-terminal isoprenylcysteine residue[5]. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the protein's C-terminus and promoting its anchoring to the plasma membrane[5]. Given that aberrant Ras signaling is a hallmark of many human cancers, ICMT has emerged as a compelling therapeutic target[3][5]. Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented when Ras proteins undergo alternative prenylation (geranylgeranylation), ICMT inhibitors affect both farnesylated and geranylgeranylated proteins, offering a more comprehensive blockade of Ras signaling[3]. This guide provides a detailed overview of the mechanism, development, and evaluation of ICMT inhibitors for research and drug development professionals.

Mechanism of Action of ICMT Inhibitors

The inhibitory action of ICMT inhibitors is best understood in the context of the CaaX protein processing pathway. This pathway is critical for rendering signaling proteins like Ras functional.

The CaaX Post-Translational Modification Pathway:

-

Isoprenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid is attached to the cysteine residue of the CaaX motif in the cytoplasm by farnesyltransferase (FTase) or geranylgeranyltransferase-1 (GGTase-1), respectively[5].

-

Proteolysis: At the endoplasmic reticulum, the CaaX endoprotease Rce1 removes the terminal three amino acids (-aaX), exposing the newly prenylated cysteine at the C-terminus[2][5].

-

Carboxyl Methylation: ICMT catalyzes the transfer of a methyl group from AdoMet to the free carboxyl group of the C-terminal prenylcysteine[2][4][5].

ICMT inhibitors directly block this final methylation step. By preventing the neutralization of the carboxylate's negative charge, these inhibitors impair the protein's ability to anchor effectively to the inner leaflet of the plasma membrane. This leads to the mislocalization of key signaling proteins, such as Ras, from the plasma membrane to the cytosol and other intracellular compartments[2][3]. This mislocalization effectively decouples them from their upstream activators and downstream effectors, thereby attenuating oncogenic signaling cascades.

The primary downstream signaling pathways affected by ICMT inhibition are the MAPK (Ras-Raf-MEK-ERK) and PI3K-Akt cascades. By preventing Ras from reaching the plasma membrane, ICMT inhibitors block growth factor-stimulated signaling through these pathways, leading to reduced cell proliferation and survival[2][3].

Quantitative Data on ICMT Inhibitors

A number of small-molecule ICMT inhibitors have been developed and characterized. The prototypical inhibitor is cysmethynil, an indole-based compound identified through high-throughput screening[2][3]. Subsequent medicinal chemistry efforts have led to analogs with improved potency and physicochemical properties. The tables below summarize key quantitative data for several prominent inhibitors.

Table 1: In Vitro ICMT Enzyme Inhibition

| Compound | Type | Ki (μM) | Ki* (μM) | IC50 (μM) | Source(s) |

|---|---|---|---|---|---|

| Cysmethynil | Indole-based | 2.39 ± 0.02 | 0.14 ± 0.01 | 1.0 - 2.7 | [3][6] |

| Analogue 75 | Tetrahydropyranyl | - | - | 0.0013 | [7] |

| Compound 3 | Isoprenoid Analog | 17.1 ± 1.7 | - | - | [1] |

| Compound 21 (UCM-13207) | Propanamide deriv. | - | - | 1.4 | [8] |

| Tetrahydrocarboline Derivs. | Tetrahydrocarboline | - | - | 0.8 - 10.3 | [3] |

Note: Ki represents the initial dissociation constant, while Ki represents the overall dissociation constant for the final, high-affinity enzyme-inhibitor complex for time-dependent inhibitors like cysmethynil[6].*

Table 2: Cellular Activity of ICMT Inhibitors

| Compound | Cell Line | Assay | GI50 / IC50 (μM) | Source(s) |

|---|---|---|---|---|

| Cysmethynil | MiaPaCa2 (Pancreatic) | Cell Viability | ~20 | [4] |

| Cysmethynil | AsPC-1 (Pancreatic) | Cell Viability | ~15 | [4] |

| Cysmethynil Analogs (J-series) | MDA-MB-231 (Breast) | Cell Viability | 2.9 - >25 | [3] |

| Analogue 75 | Multiple Cancer Lines | Growth Inhibition | 0.3 - >100 | [7] |

| Compound 8.12 | HepG2 (Liver) | Cell Viability | ~1.5 | [5] |

| Compound 8.12 | PC3 (Prostate) | Cell Viability | ~1.6 | [5] |

| Tetrahydrocarboline Derivs. | MDA-MB-231, PC3 | Cell Viability | 2.0 - 17.4 | [3] |

Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 here refers to the concentration causing 50% inhibition of cell viability.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy and mechanism of a novel ICMT inhibitor requires a series of well-defined in vitro and in vivo experiments.

In Vitro ICMT Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.

-

Objective: To determine the IC50 value of a test compound against recombinant human ICMT.

-

Materials:

-

Recombinant human ICMT (often from Sf9 membrane preparations)[8].

-

Substrate 1: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Substrate 2: S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet).

-

Test compounds dissolved in DMSO.

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM MgCl2.

-

Scintillation fluid and vials, or filter paper and wash buffers for scintillation proximity assay (SPA).

-

-

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, combine the assay buffer, recombinant ICMT enzyme, and the test compound (or DMSO for control).

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding a mixture of AFC and [3H]AdoMet.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction (e.g., by adding trichloroacetic acid or spotting onto filter paper).

-

Quantify the amount of radiolabeled methyl group transferred to the AFC substrate. This can be done by liquid scintillation counting of the extracted product or using an SPA format where radiolabeled product captured on beads emits light[3].

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This assay assesses the effect of the inhibitor on the overall health and viability of cancer cell lines.

-

Objective: To determine the GI50 or IC50 of a compound in various cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., PC3, MiaPaCa2, MDA-MB-231).

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

Viability reagent (e.g., MTS, MTT, or CellTiter-Glo).

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a DMSO-only vehicle control.

-

Incubate the plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time (e.g., 1-4 hours for MTS/MTT).

-

Read the absorbance or luminescence on a plate reader.

-

Normalize the data to the vehicle control and plot cell viability against log[inhibitor] to calculate the IC50/GI50 value.

-

Ras Localization by Immunofluorescence

This assay visually confirms the mechanism of action by observing the mislocalization of Ras from the plasma membrane.

-

Objective: To visualize the effect of ICMT inhibition on the subcellular localization of Ras.

-

Materials:

-

Cells cultured on glass coverslips (e.g., PC3 cells)[5].

-

Test compound and DMSO.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody (e.g., anti-Pan-Ras).

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear stain (e.g., DAPI or Hoechst).

-

Fluorescence microscope.

-

-

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with the test compound at an effective concentration (e.g., 1-2x IC50) or DMSO for 24 hours[5].

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash again and permeabilize the cell membranes.

-

Block non-specific antibody binding for 1 hour.

-

Incubate with the primary anti-Ras antibody overnight at 4°C.

-

Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.

-

Wash, counterstain nuclei with DAPI/Hoechst, and mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope, capturing images for Ras and nuclei. In control cells, Ras staining should be prominent at the cell periphery (plasma membrane), while in treated cells, it should appear more diffuse and cytoplasmic[2].

-

Anchorage-Independent Growth (Soft Agar Assay)

This assay measures the ability of an inhibitor to reverse the transformed phenotype of cancer cells, a key hallmark of cancer.

-

Objective: To assess the effect of an ICMT inhibitor on the anchorage-independent growth of cancer cells.

-

Materials:

-

Protocol:

-

Prepare a base layer of agar (e.g., 0.5-0.6% agar in 1X medium) in each well of a 6-well plate and allow it to solidify.

-

Prepare the top layer by mixing cells in 1X medium with an equal volume of molten low-concentration agar (e.g., 0.7% agar) to achieve a final concentration of ~0.35% agar. Include serial dilutions of the test compound or DMSO in this layer.

-

Carefully pipette the cell/agar/drug mixture on top of the base layer and allow it to solidify.

-

Add a small amount of complete medium containing the respective drug concentration on top to keep the agar hydrated.

-

Incubate the plates for 2-4 weeks, feeding the colonies every 3-4 days with fresh medium containing the inhibitor.

-

After incubation, stain the colonies with a viability stain like crystal violet or an MTS-based reagent.

-

Image the wells and count the number and size of colonies to quantify the effect of the inhibitor on anchorage-independent growth[9].

-

References

- 1. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Impact of Icmt Inhibition: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Icmt-IN-38" is not publicly available. This guide provides a comprehensive overview of the cellular pathways and biological consequences associated with the inhibition of Isoprenylcysteine carboxyl methyltransferase (Icmt), the presumed target of a hypothetical molecule like Icmt-IN-38. The quantitative data and experimental protocols presented herein are illustrative examples based on the known functions of Icmt.

Introduction to Icmt and Its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of isoprenylated proteins, a process crucial for their proper localization and function. Many of these substrate proteins are key regulators of cellular signaling, including the Ras superfamily of small GTPases. By methylating the C-terminal isoprenylcysteine, Icmt facilitates the membrane association of these proteins, a prerequisite for their activity.

Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology. By preventing the proper localization and function of oncogenic proteins like Ras, Icmt inhibitors can disrupt downstream signaling pathways that drive cell proliferation, survival, and migration.

Core Cellular Pathways Affected by Icmt Inhibition

The primary cellular pathway affected by Icmt inhibition is the Ras signaling cascade . Ras proteins, once activated, initiate a phosphorylation cascade through the Raf-MEK-ERK (MAPK) pathway, which in turn regulates gene expression related to cell growth, differentiation, and survival.[1][2] Icmt is essential for the proper membrane localization and subsequent activation of Ras.[1] Therefore, inhibition of Icmt leads to the attenuation of Ras-mediated signaling.

Another significant pathway impacted is the Wnt signaling pathway . In certain cellular contexts, Icmt deficiency has been shown to lead to the derepression of Wnt signaling.[1] Furthermore, Icmt inhibition can induce endothelial cell apoptosis by disrupting Ras GTPase methylation and its downstream anti-apoptotic signaling.[1]

The functional interplay between Icmt and the p53 tumor suppressor pathway has also been noted, where wild-type p53 can repress ICMT expression.[2] This suggests that in cancers with mutant p53, elevated Icmt levels may contribute to tumor aggressiveness, and its inhibition could be particularly effective.

Visualizing the Impact of Icmt Inhibition

To illustrate the central role of Icmt in cellular signaling, the following diagrams depict the affected pathways and a typical experimental workflow for evaluating an Icmt inhibitor.

Quantitative Analysis of Icmt Inhibition

The following table summarizes hypothetical quantitative data for an Icmt inhibitor, "Icmt-IN-38," based on typical experimental outcomes for such a compound.

| Parameter | Cell Line A (K-RAS G12V) | Cell Line B (WT-RAS) | Notes |

| ICmt Enzymatic Assay IC50 | 15 nM | 15 nM | In vitro biochemical assay. |

| Cell Proliferation IC50 (72h) | 150 nM | > 10 µM | Demonstrates selectivity for RAS-mutant cells. |

| p-ERK Inhibition (at 1 µM) | 85% reduction | 10% reduction | Measured by Western Blot. |

| Apoptosis Induction (at 1 µM, 48h) | 45% Annexin V positive | 5% Annexin V positive | Measured by flow cytometry. |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Icmt-IN-38 (e.g., 0.01 to 10 µM) in triplicate for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p-ERK

-

Cell Lysis: Treat cells with Icmt-IN-38 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Conclusion

The inhibition of Icmt represents a targeted approach to disrupt oncogenic signaling pathways, particularly the Ras-MAPK cascade. A compound like "Icmt-IN-38" would be expected to exhibit potent and selective activity against cancer cells harboring Ras mutations. The experimental framework provided in this guide offers a basis for the preclinical evaluation of such inhibitors, focusing on their effects on cell proliferation, apoptosis, and the modulation of key signaling molecules. Further investigations would be necessary to fully elucidate the in vivo efficacy and safety profile of any novel Icmt inhibitor.

References

An In-depth Technical Guide on Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Cancer Cell Biology

Disclaimer: The specific compound "Icmt-IN-38" was not identified in publicly available literature. This guide focuses on the broader class of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, which are under investigation for their therapeutic potential in cancer. It is plausible that "Icmt-IN-38" is an internal or less common designation for a specific Icmt inhibitor.

This document provides a comprehensive overview of the role of Icmt inhibitors in cancer cell biology, tailored for researchers, scientists, and drug development professionals.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2][3] This enzymatic modification, known as carboxyl methylation, is the final step in a series of modifications called prenylation. Prenylation involves the attachment of an isoprenoid lipid (either a farnesyl or geranylgeranyl group) to a cysteine residue at the C-terminus of the target protein. Following prenylation and proteolytic cleavage, Icmt catalyzes the methylation of the now-exposed C-terminal prenylcysteine.[4] This final methylation step is crucial for the proper subcellular localization and function of these proteins.[3]

Many of the proteins modified by Icmt, such as Ras, are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[2] In many forms of cancer, mutations in the RAS gene lead to constitutively active Ras proteins, driving uncontrolled cell division. By inhibiting Icmt, the final step in Ras processing is blocked, leading to mislocalization of Ras from the plasma membrane and subsequent disruption of its oncogenic signaling.[4] This makes Icmt a compelling target for anticancer drug development.[2][4]

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules designed to block the catalytic activity of the Icmt enzyme. One of the prototypical Icmt inhibitors is cysmethynil.[4] These inhibitors typically act by competing with the isoprenylated cysteine substrate. By preventing the carboxyl methylation of prenylated proteins like Ras, these inhibitors lead to their accumulation at the endoplasmic reticulum and a decrease in their plasma membrane localization, which is essential for their function.[4]

The inhibition of Icmt and subsequent disruption of Ras signaling can induce several downstream effects detrimental to cancer cells, including:

-

Inhibition of cell growth and proliferation.[4]

-

Induction of cell cycle arrest, often at the G1 or G2/M phase.[1][3]

-

Blockade of anchorage-independent growth, a hallmark of cancer cells.[4]

-

Sensitization of cancer cells to other DNA-damaging agents, such as PARP inhibitors.[1]

Signaling Pathways Modulated by Icmt Inhibitors

Icmt inhibitors primarily impact signaling pathways downstream of Ras and other prenylated proteins. The two major pathways affected are the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature of many cancers. Icmt inhibition leads to the mislocalization of Ras, preventing its interaction with and activation of downstream effectors like Raf, thereby suppressing the entire MAPK cascade.[1][2]

References

- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of ICMT Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Examination of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) as a Therapeutic Target, Focusing on Preclinical Evaluation of Small Molecule Inhibitors.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. This methylation is essential for the proper subcellular localization and function of numerous proteins, including the Ras superfamily of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing, such as ICMT, attractive targets for therapeutic intervention.[1][2][3][4] Furthermore, ICMT's role in the processing of progerin, a mutated form of lamin A, has implicated it as a target for treating Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease.[5][6][7] This guide provides a comprehensive overview of the preclinical studies of ICMT inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Core Concepts: The Role of ICMT in Cellular Signaling

ICMT is an integral membrane protein of the endoplasmic reticulum. Its primary function is to methylate the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine residue on its substrate proteins.[7] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes, a critical step for its biological activity.[8]

ICMT in Ras Signaling

The Ras proteins (KRAS, HRAS, and NRAS) are molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state.[1] For Ras to become fully active and localize to the plasma membrane where it engages with downstream effectors, it must undergo a series of post-translational modifications: farnesylation, proteolytic cleavage of the last three amino acids, and finally, methylation by ICMT.[1][9] Inhibition of ICMT leads to the accumulation of unmethylated Ras at the endoplasmic reticulum and a subsequent reduction in its plasma membrane localization, thereby attenuating downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[4][8][10] This disruption of oncogenic Ras signaling forms the primary rationale for developing ICMT inhibitors as anti-cancer agents.

ICMT in Hutchinson-Gilford Progeria Syndrome (HGPS)

HGPS is caused by a point mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated and methylated form of prelamin A called progerin.[11][12] Progerin accumulates at the nuclear lamina, causing nuclear blebbing, disorganized chromatin, and ultimately, premature cellular senescence.[12][13] Because progerin is a substrate for ICMT, inhibiting this enzyme prevents its methylation, which has been shown to mislocalize progerin away from the nuclear rim, reduce its cellular levels, and ameliorate disease phenotypes in preclinical models.[5][6][14]

Preclinical Data on Key ICMT Inhibitors

Several small molecule inhibitors of ICMT have been developed and evaluated in preclinical settings. The following tables summarize the quantitative data for some of the most cited compounds.

| Inhibitor | Target | IC50 | Cell Line/System | Reference |

| UCM-13207 | ICMT | 1.4 µM | In vitro enzyme assay | [14] |

| Cysmethynil | ICMT | 2.4 µM | In vitro enzyme assay | [2][4] |

| Compound 8.12 | ICMT | Not Specified | [8][10] | |

| C75 | ICMT | Not Specified | [5][6] |

Table 1: In Vitro Potency of Selected ICMT Inhibitors

| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |

| UCM-13207 | LmnaG609G/G609G progeroid mice | Not Specified | Increased mean survival by 20% (173 vs. 134 days), improved body weight and grip strength. | [14] |

| Cysmethynil | PC3 prostate cancer xenograft mice | 100 or 200 mg/kg, i.p., every 48h | Significantly inhibited tumor growth. | [2] |

| Cysmethynil | MiaPaCa2 pancreatic cancer xenograft mice | 150 mg/kg, every other day | Led to tumor growth inhibition and regression. | [3] |

| Compound 8.12 | Xenograft mouse model | Not Specified | Inhibited tumor growth with greater potency than cysmethynil. | [8][10] |

Table 2: In Vivo Efficacy of Selected ICMT Inhibitors

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of ICMT inhibitors.

ICMT Activity Assay

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of ICMT.

Principle: These assays typically measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM), the methyl donor, to a farnesylated substrate.

Generalized Protocol:

-

Enzyme Source: Microsomal fractions are prepared from cells overexpressing human ICMT (e.g., Sf9 insect cells).

-

Substrate: A farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) or a biotinylated farnesylated peptide, is used.

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme preparation, the farnesylated substrate, the test inhibitor at various concentrations, and [³H]-SAM.

-

Incubation: The reaction is incubated at 37°C for a specified period.

-

Detection: The reaction is stopped, and the radiolabeled methylated product is separated from the unreacted [³H]-SAM. This can be achieved by organic extraction or by capturing the biotinylated product on a streptavidin-coated plate.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Objective: To assess the effect of ICMT inhibitors on the viability and proliferation of cancer or HGPS patient-derived cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[16]

Generalized Protocol:

-

Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[17]

-

Compound Treatment: The cells are treated with the ICMT inhibitor at a range of concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C to allow for formazan crystal formation.[15]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values for cell growth inhibition can then be calculated.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of ICMT inhibitors on the activation state of key signaling proteins downstream of Ras.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies can be used to assess the activation of kinases in signaling pathways.

Generalized Protocol:

-

Cell Lysis: Cells treated with the ICMT inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., ERK, AKT).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to assess changes in pathway activation.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of ICMT inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.[3]

Generalized Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., PC3 or MiaPaCa2) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: The mice are randomized into treatment and vehicle control groups. The ICMT inhibitor is administered according to a specific dosing regimen (e.g., intraperitoneal injection every other day).[3]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width²)/2.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

-

Data Analysis: The tumor growth curves for the treatment and control groups are compared to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ICMT inhibitors and a typical experimental workflow for their preclinical evaluation.

References

- 1. addgene.org [addgene.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Molecular and Cellular Basis of Hutchinson–Gilford Progeria Syndrome and Potential Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progeria - Wikipedia [en.wikipedia.org]

- 12. Progerin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to Icmt-IN-38 and its Therapeutic Potential in Hutchinson-Gilford Progeria Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging, primarily caused by the production of a toxic, permanently farnesylated protein called progerin. A promising therapeutic strategy for HGPS involves the inhibition of isoprenylcysteine carboxylmethyltransferase (ICMT), a key enzyme in the post-translational modification of progerin. This guide provides a comprehensive technical overview of the role of ICMT in HGPS pathology and the therapeutic potential of ICMT inhibitors, with a focus on Icmt-IN-38 and other well-characterized inhibitors such as UCM-13207 and C75. We will delve into the mechanism of action, present quantitative data from preclinical studies, detail experimental protocols, and visualize the relevant biological pathways.

Introduction: The Molecular Basis of HGPS and the Rationale for ICMT Inhibition

Hutchinson-Gilford Progeria Syndrome is an autosomal dominant disorder caused by a point mutation in the LMNA gene, which encodes for Lamin A, a crucial structural component of the nuclear lamina. This mutation leads to the production of progerin, a truncated and permanently farnesylated form of prelamin A. The accumulation of progerin at the nuclear envelope disrupts nuclear architecture, leading to a cascade of cellular defects including altered gene expression, impaired DNA repair, and premature cellular senescence, ultimately manifesting as the severe premature aging phenotype observed in HGPS patients.

The toxicity of progerin is intrinsically linked to its post-translational modifications. One of the final steps in this process is the carboxymethylation of the farnesylated cysteine residue at the C-terminus of progerin, a reaction catalyzed by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). This methylation step is believed to increase the hydrophobicity of progerin, facilitating its anchoring to the inner nuclear membrane. Therefore, inhibiting ICMT presents a compelling therapeutic strategy to reduce the association of progerin with the nuclear envelope, thereby mitigating its toxic effects.

Icmt-IN-38 and Other ICMT Inhibitors

While the name "Icmt-IN-38" appears in chemical databases, detailed biological data for this specific compound in the context of HGPS is not extensively published in peer-reviewed literature. However, the therapeutic potential of ICMT inhibition has been demonstrated through other potent and selective inhibitors, notably UCM-13207 and C75. This guide will focus on the data generated from these compounds as representative examples of this therapeutic class.

Icmt-IN-38

-

Chemical Formula: C22H28ClNO

-

Molecular Weight: 373.9 g/mol

-

Structure: [Information on the specific chemical structure of Icmt-IN-38 is limited in publicly available scientific literature.]

Quantitative Data on the Efficacy of ICMT Inhibitors in HGPS Models

The following tables summarize the key quantitative findings from preclinical studies on ICMT inhibitors in cellular and animal models of HGPS.

Table 1: In Vitro Efficacy of ICMT Inhibitors in HGPS Fibroblasts

| Parameter | ICMT Inhibitor | Cell Type | Treatment Concentration & Duration | Result | Reference |

| Cellular Proliferation | UCM-13207 | LmnaG609G/G609G mouse fibroblasts | 10 µM for 14 days | Increased proliferation rate | [1] |

| C75 | Human HGPS fibroblasts | 5 µM for 20 days | Delayed senescence and stimulated proliferation | [2] | |

| Progerin Localization | UCM-13207 | Human HGPS fibroblasts | 2 µM for 17 days | Significant delocalization from the nuclear rim | [1] |

| Progerin Levels | UCM-13207 | LmnaG609G/G609G mouse fibroblasts | 2 µM for 14 days | Decreased total progerin levels | [1] |

| AKT Phosphorylation | UCM-13207 | LmnaG609G/G609G mouse fibroblasts | 2 µM for 14 days | Increased phospho-Akt levels | [1] |

| C75 | Human HGPS fibroblasts | 5 µM for 20 days | Increased AKT phosphorylation | [3] |

Table 2: In Vivo Efficacy of ICMT Inhibitors in a Progeroid Mouse Model (LmnaG609G/G609G)

| Parameter | ICMT Inhibitor | Dosage & Administration | Result | Reference |

| Lifespan | UCM-13207 | Not specified | Mean survival extended to 173 days (vs. 134 days for vehicle) | [1] |

| Body Weight | UCM-13207 | Not specified | Significantly improved body weight at all tested ages | [1] |

| Grip Strength | UCM-13207 | Not specified | Enhanced grip strength | [4] |

| Vascular Smooth Muscle Cells | Genetic knockout of Icmt | N/A | Restored vascular smooth muscle cell numbers in the aorta | [2] |

Signaling Pathways and Experimental Workflows

Progerin Post-Translational Modification and the Impact of ICMT Inhibition

The following diagram illustrates the post-translational modification pathway of prelamin A to progerin and the mechanism of action for ICMT inhibitors.

Caption: Progerin processing and ICMT inhibitor action.

Downstream Signaling: The AKT Pathway

Inhibition of ICMT and the subsequent reduction of toxic progerin at the nuclear envelope have been shown to restore signaling through the AKT pathway, which is crucial for cell survival and proliferation.

Caption: Restoration of AKT signaling by ICMT inhibition.

Detailed Experimental Protocols

This section provides a summary of the methodologies for key experiments cited in the literature on ICMT inhibitors for HGPS.

Cell Culture and Proliferation Assays

-

Cell Lines: Primary human dermal fibroblasts from HGPS patients and healthy donors; SV40-immortalized mouse embryonic fibroblasts from LmnaG609G/G609G and wild-type mice.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS), penicillin/streptomycin, and non-essential amino acids at 37°C in a 5% CO2 humidified incubator.

-

Proliferation Assay:

-

Seed cells at a low density (e.g., 5 x 104 cells) in multiple-well plates.

-

Treat cells with the ICMT inhibitor (e.g., UCM-13207 at 2-10 µM or C75 at 5 µM) or vehicle control (DMSO).

-

At specified time points (e.g., every 2-3 days for 14-24 days), trypsinize and count the cells using a hemocytometer or an automated cell counter.

-

Calculate population doublings at each time point.

-

Immunofluorescence for Progerin Localization

-

Cell Preparation: Grow cells on glass coverslips and treat with ICMT inhibitors or vehicle for the desired duration.

-

Fixation and Permeabilization:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against progerin (e.g., mouse anti-progerin) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature.

-

Counterstain nuclei with DAPI or Hoechst stain.

-

-

Imaging: Mount coverslips on glass slides and visualize using a fluorescence or confocal microscope. Quantify the localization of progerin at the nuclear rim versus the nucleoplasm.

Western Blotting for Protein Expression

-

Protein Extraction:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies (e.g., anti-progerin, anti-phospho-AKT, anti-total-AKT, anti-GAPDH as a loading control) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.

In Vivo Mouse Studies

-

Animal Model: LmnaG609G/G609G progeroid mouse model.

-

Drug Administration: Administer the ICMT inhibitor (e.g., UCM-13207) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) starting at a specified age.

-

Phenotypic Analysis:

-

Survival: Monitor the lifespan of the mice and plot Kaplan-Meier survival curves.

-

Body Weight: Measure the body weight of the mice regularly.

-

Grip Strength: Assess muscle function using a grip strength meter.

-

-

Histological Analysis: At the end of the study, sacrifice the mice and collect tissues (e.g., aorta, heart) for histological analysis to assess tissue morphology and progerin expression via immunohistochemistry.

Conclusion and Future Directions

The inhibition of ICMT has emerged as a highly promising therapeutic strategy for Hutchinson-Gilford Progeria Syndrome. Preclinical studies with compounds like UCM-13207 and C75 have demonstrated their ability to ameliorate the key cellular and organismal defects associated with HGPS. These inhibitors effectively reduce the toxic association of progerin with the nuclear envelope, restore cellular function, and improve the overall phenotype in animal models.

While "Icmt-IN-38" is a designated chemical entity, further research is required to elucidate its specific biological activity and therapeutic potential in HGPS. The continued development and optimization of potent, selective, and bioavailable ICMT inhibitors will be crucial for translating this promising therapeutic approach into a viable treatment for children with progeria. Future studies should focus on long-term efficacy and safety profiling of lead compounds in relevant animal models to pave the way for clinical trials.

References

- 1. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 4. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Icmt-IN-38

For Researchers, Scientists, and Drug Development Professionals

Abstract